Mono-chloroboranedioxane
Description
Mono-chloroboranedioxane is a hypothetical or lesser-documented compound hypothesized to consist of a dioxane backbone (a six-membered cyclic ether) substituted with a boron atom and a chlorine substituent. Chlorinated dioxins (e.g., TCDD) are well-studied for their environmental persistence and toxicity , while boron-containing compounds (e.g., boronic esters) are known for applications in organic synthesis and materials science . This compound may occupy a niche between these classes, though experimental validation is required.
Properties
CAS No. |
235420-96-9 |
|---|---|
Molecular Formula |
C4H8BClO2 |
Molecular Weight |
134.37 g/mol |
InChI |
InChI=1S/C4H8BClO2/c6-5-8-3-1-7-2-4-8/h1-4H2 |
InChI Key |
HEBBTPKIBSKMOK-UHFFFAOYSA-N |
SMILES |
[B-]([O+]1CCOCC1)Cl |
Canonical SMILES |
[B-]([O+]1CCOCC1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated Dibenzo-p-dioxins (CDDs)
Chlorinated dibenzodioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), share a similar dioxane-like backbone but are fused with aromatic rings. Key distinctions include:
- Electrophilic Reactivity: CDDs exhibit high stability due to aromatic conjugation, whereas Mono-chloroboranedioxane’s boron atom may introduce Lewis acidity, enabling coordination chemistry .
- Toxicity: CDDs activate the aryl hydrocarbon receptor (AhR), causing carcinogenic effects. This compound’s toxicity profile is unknown but could differ due to boron’s unique biochemistry.
Chlorinated Cyclic Ethers
Compounds like monochloroethylene () and chlorinated solvents demonstrate varying reactivity:
- Polarity: Chlorine substituents increase polarity, enhancing solubility in polar solvents. Boron’s electron deficiency in this compound may further amplify this effect.
- Environmental Fate: Chlorinated ethers often resist biodegradation.
Boron-Containing Compounds
Boron analogs, such as boronic acids and monochlorobimane (CAS 76421-73-3, ), highlight boron’s versatility:
- Synthetic Utility: Boronic acids are pivotal in Suzuki-Miyaura couplings. This compound could serve as a boron source in cross-coupling reactions if stabilized.
- Spectroscopic Features: Boron’s NMR-active isotopes (¹⁰B, ¹¹B) would aid structural characterization, as seen in monochlorobimane’s analysis via NMR and MALDI-TOF .
Hypothetical Data Tables
Table 1: Comparative Physicochemical Properties
*Estimates based on structural analogs.
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